2-Piperazinone, 4-[(4-aminophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazinone, 4-[(4-aminophenyl)methyl]- is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms a piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also lead to the formation of piperazine derivatives .
Industrial Production Methods
Industrial production of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Piperazinone, 4-[(4-aminophenyl)methyl]- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Piperazinone, 4-[(4-aminophenyl)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenyl)-2-piperazinone: This compound has a similar structure but lacks the methyl group on the piperazine ring.
4-[(3-aminophenyl)methyl]piperazin-2-one: This compound has the amino group in a different position on the phenyl ring.
Uniqueness
2-Piperazinone, 4-[(4-aminophenyl)methyl]- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino group and the piperazine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-[(4-aminophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(15)8-14/h1-4H,5-8,12H2,(H,13,15) |
InChI Key |
BUNVABGTOMIXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.